molecular formula C21H21ClN6O3S B10923141 methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate

methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B10923141
M. Wt: 472.9 g/mol
InChI Key: BPYWBYANVRTUHH-UHFFFAOYSA-N
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Description

Methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. The starting materials include 4-chloro-3-methyl-1H-pyrazole and 2-mercaptoquinazolinone. The synthesis proceeds through a series of reactions including alkylation, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyrazole derivatives .

Scientific Research Applications

Methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)methyl]-1H-pyrazole-5-carboxylate is unique due to its combination of pyrazole, quinazoline, and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C21H21ClN6O3S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 2-[[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C21H21ClN6O3S/c1-14-16(22)12-26(25-14)10-5-11-27-19(29)15-6-3-4-7-17(15)24-21(27)32-13-28-18(8-9-23-28)20(30)31-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3

InChI Key

BPYWBYANVRTUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCN4C(=CC=N4)C(=O)OC

Origin of Product

United States

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